molecular formula C17H15N3O3S B2570251 5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021261-25-5

5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2570251
CAS No.: 1021261-25-5
M. Wt: 341.39
InChI Key: YJLDCGSKAMIKPZ-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound featuring a pyridinone core substituted with a benzyloxy group at position 5 and a carboxamide moiety linked to a 4-methylthiazol-2-yl group. Its molecular formula is C₁₈H₁₆N₃O₃S, with a molecular weight of 363.41 g/mol. The compound is synthesized via condensation reactions, as demonstrated in studies involving 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde intermediates . Key spectroscopic data, such as IR and NMR signals, align with its structure, including characteristic peaks for C=O (1629 cm⁻¹) and aromatic protons (δ 8.68 ppm for pyridinone H10) .

Derivatives of its structural analogs, such as kojic acid-based molecules, exhibit concentration-dependent enzyme inhibition , suggesting its relevance in dermatological or anticancer research.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-10-24-17(19-11)20-16(22)13-7-14(21)15(8-18-13)23-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLDCGSKAMIKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the dihydropyridine core.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with a haloketone or haloaldehyde.

    Coupling Reactions: The final step involves coupling the thiazole ring with the dihydropyridine core through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and thiazole ring are crucial for binding to these targets, while the dihydropyridine core can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Indole-Acylhydrazone Derivative (Compound E)

  • Structure: N-(2-(((5-(benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methylene)amino)ethyl)-2-(1H-indol-3-yl)acetamide .
  • Key Differences : Replaces the 4-methylthiazole carboxamide with an indole-acylhydrazone side chain.
  • Properties : Higher molecular weight (C₂₆H₂₅N₅O₃ , 479.52 g/mol), melting point 189–191°C, and distinct NMR signals (δ 10.89 ppm for indole NH) .
  • Activity : Demonstrated cytotoxicity in preliminary assays, though specific targets remain uncharacterized.

Kojic Acid Derivatives (IIIa-d)

  • Structures : Synthesized from aldehydes Ia (5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde) and Ib (5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde) .
  • Key Differences :
    • IIIa : Lacks the thiazole carboxamide; features a benzyloxy group and aniline-derived substituents.
    • IIId : Includes a nitro group on the aromatic ring .
  • Activity : IIId showed the strongest tyrosinase inhibition (IC₅₀ ~11 µM), attributed to electron-withdrawing nitro groups enhancing enzyme interaction .
Compound Substituents Molecular Weight (g/mol) Key Activity
Target Compound 4-methylthiazol-2-yl carboxamide 363.41 Potential tyrosinase inhibition
IIIa Aniline derivative ~350 (estimated) Moderate inhibition
IIId Nitro-substituted aniline ~380 (estimated) IC₅₀ = 11 µM

Carboxamide Derivatives in Patent Literature

Examples 187–189 (European Patent Applications, 2024) feature carboxamide-linked pyrrolidine-thiazole hybrids :

  • Example 187 : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with a 2-methylthiazole substituent.
  • Key Differences: Replace pyridinone with pyrrolidine and incorporate bulky hydrophobic groups (e.g., oxazol, imidazol).
  • Hypothesized Activity : Likely designed as protease or kinase inhibitors, though explicit data are undisclosed .

Functional Group Effects :

  • Thiazole vs. Indole : Thiazole’s electron-deficient nature may favor hydrogen bonding with enzymes, while indole’s aromaticity could promote intercalation in DNA .

Biological Activity

5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of 355.4 g/mol. The compound features a dihydropyridine core substituted with a benzyloxy group and a thiazole moiety, which contribute to its biological activity.

PropertyValue
CAS Number1021248-90-7
Molecular Weight355.4 g/mol
Molecular FormulaC18H17N3O3S

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The process may include the formation of the dihydropyridine structure followed by the introduction of the benzyloxy and thiazole groups through nucleophilic substitution reactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to 5-(benzyloxy)-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide. For instance:

  • Antibacterial Properties : The compound has shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar compounds have been reported in the range of 10.7–21.4 μmol/mL .
  • Antifungal Properties : It has also demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with some derivatives exhibiting better activity than standard antifungal agents like fluconazole .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For example, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cell lines such as HeLa cells. These studies often utilize flow cytometry to assess cell viability and apoptosis rates .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study synthesized a series of thiazolidinone derivatives related to this compound and evaluated their antibacterial and antifungal activities using the two-fold serial dilution method. Some derivatives exhibited MIC values comparable to established antibiotics like norfloxacin .
  • Anticancer Evaluation : In another study focusing on thiazole-containing compounds, several derivatives were tested for cytotoxicity against various cancer cell lines, revealing promising results that suggest potential use as anticancer agents .

Q & A

Q. Table 1: Example Reaction Parameters from Analogous Syntheses

StepConditionsYieldReference
CondensationEthanol, reflux, 12–24 hours60–86%
CyclizationMethanol, RT, overnight45–70%
PurificationFlash chromatography (EtOAc/Hexane)45–86%

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent positions and aromaticity. For example, thiazole protons appear as singlets near δ 7.0–8.0 ppm, while dihydropyridine protons show distinct splitting patterns .
  • IR Spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo group) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for exact mass matching) .
  • HPLC : Assesses purity (>95% recommended for biological testing) .

Tip : Cross-reference spectral data with structurally similar compounds (e.g., benzodiazepine derivatives in ) to resolve ambiguities.

Advanced: How can computational methods improve reaction design for this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path searches to predict:

  • Reactivity : Identify favorable sites for nucleophilic/electrophilic attacks on the dihydropyridine core .
  • Transition States : Optimize reaction conditions (e.g., solvent polarity, temperature) to lower activation barriers .
  • ICReDD Framework : Use computational-informational-experimental feedback loops to narrow optimal parameters (e.g., reducing trial-and-error by 50%) .

Q. Example Workflow :

Perform DFT calculations to model intermediate stability.

Apply machine learning to historical reaction data (e.g., solvent effects).

Validate predictions with small-scale experiments .

Advanced: How to resolve discrepancies in spectral data during characterization?

Methodological Answer:
Contradictions in NMR/IR data often arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity (e.g., distinguishing thiazole vs. dihydropyridine protons) .
  • Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism affecting carbonyl signals) .
  • Comparative Analysis : Match data with published analogs (e.g., benzothiazole carboxamides in ).

Case Study : A ¹³C NMR discrepancy at δ 165 ppm (expected carbonyl) may indicate incomplete reaction; repeat purification and re-analyze .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Analysis : Conduct a pre-experiment risk assessment for reagents (e.g., O-benzyl hydroxylamine HCl) and solvents .
  • Scaling Precautions : For reactions >100 mmol, ensure proper ventilation and use explosion-proof equipment due to exothermic risks .
  • Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., quench acyl chlorides with ice-water) .

Advanced: How to apply Design of Experiments (DoE) to optimize synthesis parameters?

Methodological Answer:
Use statistical DoE to minimize experiments while maximizing data quality:

  • Factorial Design : Screen variables (e.g., solvent, catalyst loading, temperature) to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions (e.g., solvent polarity vs. reaction time) to predict optimal yield .

Q. Table 2: Example DoE Variables for Synthesis Optimization

VariableLow LevelHigh Level
SolventEthanolAcetonitrile
Temperature60°C100°C
Catalyst Loading5 mol%15 mol%

Outcome : A 3-factor DoE reduced required experiments by 40% while achieving 90% yield in analogous syntheses .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance aqueous solubility without denaturing proteins .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, as seen in benzodiazepine derivatives .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

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